molecular formula C18H19F3N6O2 B11005958 N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B11005958
M. Wt: 408.4 g/mol
InChI Key: RMKSPHASQPMJNN-UHFFFAOYSA-N
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Description

N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrimidinyl group may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrimidinyl group contributes to its potential interactions with biological targets.

Properties

Molecular Formula

C18H19F3N6O2

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H19F3N6O2/c19-18(20,21)13-3-1-4-14(11-13)25-15(28)12-24-17(29)27-9-7-26(8-10-27)16-22-5-2-6-23-16/h1-6,11H,7-10,12H2,(H,24,29)(H,25,28)

InChI Key

RMKSPHASQPMJNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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